N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide
Description
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide is a heterocyclic organic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methylamino group at position 8 and an acetamide-linked phenyl moiety at position 3. This structure places it within a class of bioactive molecules often investigated for kinase inhibition, epigenetic modulation, or anticancer applications due to the imidazo[1,2-a]pyrazine scaffold’s ability to interact with ATP-binding pockets in enzymes .
Properties
CAS No. |
787591-83-7 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-14(16-2)15-17-7-8-20(13)15/h3-9H,1-2H3,(H,16,18)(H,19,21) |
InChI Key |
AYHFVGBJIVWENH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C(C3=NC=CN23)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials followed by cyclization and functionalization steps. For instance, the synthesis might start with the preparation of an imidazo[1,2-a]pyrazine intermediate, which is then reacted with a phenylacetamide derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives. Below is a comparative analysis based on available evidence and inferred pharmacophoric features:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s imidazo[1,2-a]pyrazine core has two nitrogen atoms in the pyrazine ring, while compound 3h uses an imidazo[1,2-a]pyrimidine scaffold with a pyrimidine ring (three nitrogens).
Substituent Profiles: The methylamino group at position 8 in the target compound contrasts with 3h’s ethoxy-piperazinylphenylamino substituent. The latter may enhance solubility or confer affinity for kinases with larger hydrophobic pockets (e.g., PI3K or mTOR families) . The acetamide group in the target compound vs. 3h’s acrylamide suggests divergent mechanisms: acetamide is typically non-covalent, whereas acrylamide can form covalent bonds with cysteine residues in targets like EGFR or BTK .
Biological Implications :
- The absence of a methylpiperazine moiety in the target compound may reduce off-target interactions with neurotransmitter receptors, a common issue with piperazine-containing drugs .
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